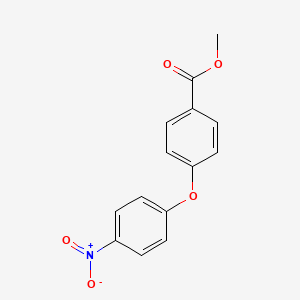

Methyl 4-(4-nitrophenoxy)benzoate

Description

Methyl 4-(4-nitrophenoxy)benzoate (CAS: 21120-78-5) is an aromatic ester featuring a benzoate core substituted with a 4-nitrophenoxy group at the para position. This compound is of interest in organic synthesis, pharmaceutical research, and materials science due to its electron-withdrawing nitro group and ester functionality, which influence reactivity and physical properties.

Properties

IUPAC Name |

methyl 4-(4-nitrophenoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-19-14(16)10-2-6-12(7-3-10)20-13-8-4-11(5-9-13)15(17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRYORMDEJTYDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(4-nitrophenoxy)benzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by etherification. The nitration step typically involves the use of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the phenyl ring . The etherification step involves the reaction of the nitrophenol derivative with methyl 4-hydroxybenzoate under basic conditions, often using potassium carbonate as a base and dimethylformamide as a solvent .

Industrial Production Methods: Industrial production of methyl 4-(4-nitrophenoxy)benzoate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-nitrophenoxy)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Reduction: Methyl 4-(4-aminophenoxy)benzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-nitrophenoxy)benzoate is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl 4-(4-nitrophenoxy)benzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by the reducing agent, leading to the formation of an amino group . In substitution reactions, the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Positional Isomerism: Compounds like 4-(3-nitrophenoxy)benzoic acid and 3-(4-nitrophenoxy)benzoic acid exhibit altered nitro or phenoxy group positions, which affect electronic properties (e.g., dipole moments) and solubility .

Physical and Chemical Properties

- Solubility : The methyl ester group in the reference compound enhances lipophilicity compared to carboxylic acid analogs (e.g., 16309-45-8) .

- Thermal Stability : Nitro groups generally decrease thermal stability due to their explosive nature, but para-substitution mitigates this risk compared to ortho isomers .

- Spectroscopic Features: NMR data (e.g., ¹H and ¹³C) for analogs like Methyl 4-((4-aminophenoxy)methyl)benzoate (CAS: N/A) show distinct shifts for aminophenoxy vs. nitrophenoxy groups, aiding structural identification .

Biological Activity

Methyl 4-(4-nitrophenoxy)benzoate, a compound with the molecular formula C14H11NO5, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Methyl 4-(4-nitrophenoxy)benzoate features a benzoate structure with a nitrophenoxy substituent. The presence of both ester and nitro functionalities contributes to its reactivity and biological interactions. The compound's structure can be represented as follows:

The biological activity of methyl 4-(4-nitrophenoxy)benzoate is primarily attributed to its interactions with specific enzymes and receptors. The nitro group is known to enhance biological activity by participating in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can modulate various signaling pathways, influencing cellular processes such as apoptosis and proliferation.

Key Mechanisms:

- Enzyme Interaction : Acts as a probe in enzyme-substrate interaction studies, facilitating the understanding of metabolic pathways.

- Antimicrobial Activity : Exhibits potential antimicrobial properties by disrupting bacterial cell membranes or interfering with metabolic processes.

- Anticancer Properties : Demonstrated cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapeutics.

Antimicrobial and Anticancer Studies

Recent studies have highlighted the compound's effectiveness against several pathogens and cancer cell lines. Below is a summary of findings from various research efforts:

| Study | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| E. coli | 25 | Effective against Gram-negative bacteria. | |

| HCT-116 (colon carcinoma) | 15 | Induces apoptosis through ROS generation. | |

| S. aureus | 30 | Shows significant growth inhibition. |

Case Studies

-

Antimicrobial Activity :

In a study investigating the compound's antimicrobial properties, methyl 4-(4-nitrophenoxy)benzoate was tested against various bacterial strains. It demonstrated notable activity against E. coli and S. aureus, with IC50 values indicating effective concentrations for inhibiting bacterial growth. -

Anticancer Effects :

A separate investigation focused on its anticancer potential revealed that the compound significantly reduced viability in HCT-116 colon cancer cells at concentrations as low as 15 µM. The mechanism was linked to increased oxidative stress leading to apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 4-(4-nitrophenoxy)benzoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 4-aminobenzoate | C9H11NO2 | Lacks nitro group; used in drug design | Moderate antibacterial activity |

| Methyl 4-nitrobenzoate | C8H9NO2 | Simple nitro substitution; lower complexity | Limited anticancer activity |

| Methyl 3-amino-4-nitrophenoxybenzoate | C14H12N2O5 | Contains amino group; enhances reactivity | Increased cytotoxicity against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.